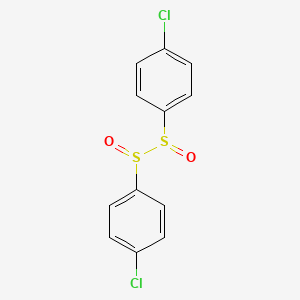

Bis(4-chlorophenyl) disulfoxide

Description

Significance of Diaryl Disulfides in Organic and Materials Chemistry

Diaryl disulfides are a cornerstone functional group in both organic and materials chemistry due to their unique electrochemical properties and versatile reactivity. The disulfide bond (R-S-S-R) is a dynamic covalent linkage, meaning it can be formed and broken under specific and often mild stimuli, such as changes in redox potential, pH, light, or heat. nih.govdigitellinc.com This characteristic is fundamental to their wide-ranging applications.

In organic synthesis, diaryl disulfides are stable and easily handled precursors for a variety of sulfur-containing compounds. They are frequently used in thiol-disulfide exchange reactions, a robust method for forming new, unsymmetrical disulfides. wikipedia.org This exchange is critical in synthesizing complex molecules and is a key reaction in biological systems involving proteins. wikipedia.orgnih.gov Furthermore, the cleavage of the S-S bond in diaryl disulfides can generate highly reactive thiolate or sulfenyl halide species, which are valuable intermediates for creating C-S bonds, a common linkage in many pharmaceutical agents and natural products. wikipedia.orgacs.org

In materials chemistry, the dynamic nature of the disulfide bond is exploited to create "smart" materials with responsive and self-healing properties. nih.govdigitellinc.com Polymers incorporating disulfide linkages can be designed to degrade in specific redox environments, a feature highly sought after for targeted drug delivery systems. researchgate.net When a material containing these bonds is fractured, the disulfide bonds can break and reform, enabling the material to self-heal. nih.gov This has led to the development of innovative elastomers, adhesives, and actuators. digitellinc.com The ability to form crosslinks via disulfide bonds is also crucial in polymer chemistry, famously exemplified by the vulcanization of rubber. wikipedia.org

Overview of Principal Research Trajectories Pertaining to Bis(4-chlorophenyl) Disulfide

Research concerning Bis(4-chlorophenyl) disulfide primarily revolves around its synthesis, its role as a precursor to other compounds, and the fundamental study of its chemical and electronic properties. As a symmetrical diaryl disulfide, it serves as a model compound for understanding the behavior of this important functional group.

A significant area of research is its use as a starting material for the synthesis of related sulfur-containing compounds. Notably, Bis(4-chlorophenyl) disulfide is oxidized to produce Bis(4-chlorophenyl) disulfoxide and the corresponding sulfone. ontosight.ai The disulfoxide, in particular, has been investigated for potential antimicrobial and antifungal properties. ontosight.ai This synthetic trajectory highlights the disulfide as a key intermediate in accessing organosulfur compounds with different oxidation states and potentially valuable biological activities.

Another major research trajectory involves the study of the electrochemical behavior of diaryl disulfides. Research on the electron transfer to para-substituted diaryl disulfides, including Bis(4-chlorophenyl) disulfide, has shown that the process is dissociative, leading to the cleavage of the S-S bond. acs.org These studies provide insight into the formation of radical anions and the intrinsic barriers to bond breaking, which is fundamental to understanding their reaction mechanisms. acs.org The nature of the substituent on the phenyl ring, in this case chlorine, influences the electronic properties and the stability of the resulting intermediates. acs.org

Furthermore, Bis(4-chlorophenyl) disulfide and its analogs are studied in the context of developing new functional molecules. Diaryl disulfides with different substituents have been synthesized and evaluated as potential therapeutic agents, such as antitubulin agents that mimic the activity of natural products like combretastatin (B1194345) A-4. nih.gov While this specific research focused on other halide-substituted analogs, it represents a key research direction for this class of compounds.

Historical Context and Evolution of Aromatic Disulfide Chemistry

The chemistry of aromatic disulfides is deeply rooted in the broader history of organosulfur chemistry, which began to flourish in the 19th century. Early methods for synthesizing disulfides were often straightforward oxidation reactions of the corresponding thiols (R-SH). britannica.com Oxidants like hydrogen peroxide, often catalyzed by iodide ions, or even air, were commonly employed to form the S-S bond, a hallmark of sulfur chemistry. researchgate.netorganic-chemistry.org These methods, while effective, sometimes lacked selectivity and could lead to over-oxidation, forming thiosulfinates or sulfonic acids. researchgate.net

The 20th century saw significant advancements in synthetic methodologies, offering greater control and functional group tolerance. The development of thiol-disulfide exchange reactions provided a more nuanced approach to disulfide synthesis, allowing for the creation of unsymmetrical disulfides under mild conditions. wikipedia.org This reaction, where a thiolate attacks a disulfide bond, became fundamentally important not only in synthetic labs but also for understanding the role of disulfide bridges in protein folding and biochemistry. wikipedia.org

In recent decades, research has focused on developing highly selective and efficient catalytic systems for disulfide synthesis. researchgate.netorganic-chemistry.org Transition metal catalysts, particularly copper-based systems, have been developed to mediate the coupling of aryl halides with sulfur sources to produce diaryl disulfides. organic-chemistry.org Photoredox catalysis using visible light has also emerged as a green and powerful tool for the aerobic oxidation of thiols to disulfides. organic-chemistry.org The evolution of disulfide synthesis has moved from stoichiometric, often harsh oxidants to sophisticated, mild, and catalytic methods. This progression has expanded the chemist's toolkit, enabling the construction of complex molecules and advanced materials where the disulfide bond plays a critical functional role. digitellinc.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

6275-39-4 |

|---|---|

Molecular Formula |

C12H8Cl2O2S2 |

Molecular Weight |

319.2 g/mol |

IUPAC Name |

1-chloro-4-(4-chlorophenyl)sulfinylsulfinylbenzene |

InChI |

InChI=1S/C12H8Cl2O2S2/c13-9-1-5-11(6-2-9)17(15)18(16)12-7-3-10(14)4-8-12/h1-8H |

InChI Key |

LCXVCECTWHFMQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)S(=O)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis 4 Chlorophenyl Disulfide

Oxidative Coupling Approaches for Disulfide Formation

The formation of the disulfide bond in bis(4-chlorophenyl) disulfide is most commonly achieved through the oxidative coupling of two molecules of 4-chlorothiophenol. This transformation involves the removal of a hydrogen atom from the thiol group of each precursor molecule, followed by the formation of a sulfur-sulfur bond. A diverse array of oxidizing agents and conditions has been explored to facilitate this reaction, with a growing emphasis on greener and more efficient protocols.

Oxidation of 4-Chlorothiophenol

The direct oxidation of 4-chlorothiophenol is a foundational method for the synthesis of bis(4-chlorophenyl) disulfide. Various oxidizing agents have been employed to achieve this conversion, each with its own set of reaction conditions and efficacy.

One established method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant. For instance, the reaction of p-chlorothiophenol with increasing amounts of hydrogen bromide in DMSO has been shown to produce increasing yields of di-p-chlorophenyl disulfide nih.gov. Another approach utilizes methyl xanthide in pyridine to facilitate the oxidation, which upon evaporation of the solvent and volatile byproducts, yields the desired disulfide researchgate.net. These methods, while effective, often require stoichiometric amounts of reagents and may involve solvents that are not environmentally benign.

| Oxidant/Reagent | Solvent | Temperature | Time | Yield |

| Dimethyl Sulfoxide (DMSO) / HBr | DMSO | 30-110 °C | 1-24 hours | Increasing with HBr concentration |

| Methyl Xanthide | Pyridine | Not Specified | Not Specified | Good |

This table presents examples of reagents used for the direct oxidation of 4-chlorothiophenol.

Electrochemical Oxidation Pathways

Electrochemical methods offer a reagent-free alternative for the oxidation of thiols to disulfides, relying on an electric current to drive the reaction. This approach is inherently cleaner as it avoids the use of chemical oxidants, with the primary byproduct often being hydrogen gas.

The electrochemical oxidation of 4-chlorothiophenol has been demonstrated to efficiently produce bis(4-chlorophenyl) disulfide. In a typical setup, the reaction is carried out in an undivided cell using a carbon cloth anode and an iron cathode, with a constant current applied. Under these conditions, 4-chlorothiophenol undergoes dimerization to afford bis(4-chlorophenyl) disulfide in high yields, with one study reporting a yield of 83% google.com. Another study also reported a significant yield of 78% for the same transformation under similar electrochemical conditions beilstein-journals.org. The process involves the anodic oxidation of the thiophenol to a thiyl radical, which then dimerizes to form the disulfide. Modern advancements in this area include the use of continuous-flow microreactors, which can offer enhanced control over reaction parameters and improved scalability nih.gov.

| Anode Material | Cathode Material | Electrolyte | Solvent | Current | Yield |

| Carbon Cloth | Iron Plate | ⁿBu₄NBF₄ | CH₃CN | 3 mA | 83% google.com |

| Carbon | Platinum Plate | ⁿBu₄NBF₄ | MeCN | 12 mA | 78% beilstein-journals.org |

This table summarizes conditions for the electrochemical synthesis of bis(4-chlorophenyl) disulfide.

Environmentally Benign Oxidation Protocols

In recent years, there has been a significant shift towards the development of environmentally friendly, or "green," chemical processes. For the synthesis of bis(4-chlorophenyl) disulfide, this has translated into the exploration of milder and more sustainable oxidizing systems.

One notable green protocol involves the use of L-arginine as a catalyst in water, with molecular oxygen from the air serving as the ultimate oxidant. This system has been shown to be effective for the oxidative coupling of 4-chlorothiophenol at 50°C, achieving a 98% yield in just 15 minutes. The use of a biocompatible catalyst and water as the solvent makes this a highly sustainable method. Another approach utilizes ascorbic acid in water for the oxidation of a variety of thiols to disulfides at room temperature, offering a practical and inexpensive route with a simple work-up procedure researchgate.net. Furthermore, a method employing 30% hydrogen peroxide with a catalytic amount of sodium iodide in acetonitrile has been reported for the oxidation of a related sulfophenyl compound, yielding the disulfide in 92.1% mdpi.com. Hydrogen peroxide is considered a green oxidant as its only byproduct is water.

| Oxidant/Catalyst | Solvent | Temperature | Time | Yield |

| O₂ / L-Arginine (20 mol%) | Water | 50 °C | 15 min | 98% |

| 30% H₂O₂ / NaI | Acetonitrile | 20-25 °C | 4 hours | 92.1% mdpi.com |

| Ascorbic Acid | Water | Room Temp. | 5-10 min | Good to Excellent researchgate.net |

This table highlights examples of environmentally friendly methods for the synthesis of bis(4-chlorophenyl) disulfide.

Catalyst-Mediated Synthesis Routes

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to desired products with higher efficiency, selectivity, and under milder conditions. The synthesis of bis(4-chlorophenyl) disulfide has benefited from the development of various catalyst-mediated approaches, particularly those involving transition metals and nanoparticles.

Transition Metal-Catalyzed Methods (e.g., Copper-Based Catalysis)

Copper catalysts have been widely explored for a variety of organic transformations, including the formation of carbon-sulfur bonds. In the context of disulfide synthesis, copper-based systems can facilitate the oxidative coupling of thiols or catalyze the reaction between aryl halides and a sulfur source.

One approach involves the use of a single-atom copper catalyst (Cu₁/CeOₓ) for the S-arylation reaction between aryl iodides and elemental sulfur to produce diaryl disulfides. This method is highly efficient, with the single-atom nature of the catalyst maximizing metal utilization rsc.org. While this method doesn't start from 4-chlorothiophenol, it represents a modern transition metal-catalyzed route to the disulfide product class. A more direct method utilizes copper oxide (CuO) nanoparticles as a catalyst in a microwave-assisted, one-pot synthesis from 1-chloro-4-iodobenzene and elemental sulfur.

| Catalyst | Reactants | Solvent | Temperature | Time | Yield |

| Cu₁/CeOₓ | Aryl Iodide, S₈ | Not Specified | Optimized | Not Specified | High |

| Nano CuO | 1-chloro-4-iodobenzene, S | Not Specified | Microwave | Not Specified | Not Specified |

This table provides examples of transition metal-catalyzed syntheses of diaryl disulfides.

Nanoparticle-Assisted Preparations

The use of nanoparticles as catalysts has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. In the synthesis of sulfur-containing compounds, various metal and metal oxide nanoparticles have been investigated.

Copper oxide (CuO) nanoparticles have been effectively used as a recyclable catalyst for the synthesis of symmetrical diaryl sulfides from aryl halides and potassium thiocyanate, avoiding the use of foul-smelling thiols nih.govnanomaterchem.com. The reactions are typically carried out at elevated temperatures in a solvent like DMSO. For instance, the reaction of aryl iodides with potassium thiocyanate in the presence of 5.0 mol% of nano CuO and KOH in DMSO at 130°C yields the corresponding diaryl sulfide in good yields nanomaterchem.com. While this produces a sulfide rather than a disulfide, it highlights the utility of nanoparticle catalysis in C-S bond formation. Another example is the use of copper ferrite (CuFe₂O₄) magnetic nanoparticles as a catalyst for the reaction of aryl halides with elemental sulfur (S₈) to produce diaryl sulfides.

| Nanoparticle Catalyst | Reactants | Solvent | Temperature | Yield |

| Nano CuO (5.0 mol %) | Aryl Halide, KSCN | DMSO | 130 °C | Moderate to Excellent nanomaterchem.com |

| CuFe₂O₄ | Aryl Halide, S₈ | PEG400 | 40 °C | Good |

This table showcases examples of nanoparticle-assisted synthesis of related sulfur-containing aromatic compounds.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has become a prominent technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of bis(4-chlorophenyl) disulfide has been successfully achieved using this technology, providing an efficient route from readily available precursors.

One notable microwave-assisted method involves the reaction between 1-chloro-4-iodobenzene and elemental sulfur. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This one-pot synthesis is catalyzed by copper(II) oxide (CuO) nanopowder, which facilitates the carbon-sulfur bond formation. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The use of microwave irradiation significantly reduces the reaction time, a common advantage of this technique which promotes rapid and uniform heating of the reactants. nih.gov This process represents an effective and time-saving approach for preparing symmetrical diaryl disulfides. sigmaaldrich.com

| Reactants | Catalyst | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| 1-chloro-4-iodobenzene, Elemental Sulfur | CuO Nanopowder | Microwave Irradiation | Accelerated reaction time, One-pot synthesis | sigmaaldrich.comsigmaaldrich.com |

Solvent-Free Synthesis Techniques for Symmetrical Disulfides

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating the need for conventional solvents. These techniques often involve grinding solid reactants together, sometimes with a catalytic amount of a liquid or a solid support, to initiate the chemical reaction.

Symmetrical disulfides, including bis(4-chlorophenyl) disulfide, can be prepared under such solvent-free conditions. nih.gov A common method is the direct oxidation of the corresponding thiol, in this case, 4-chlorothiophenol. sigmaaldrich.com Another approach involves grinding the necessary reactants in an agate mortar, which provides the mechanical energy to drive the reaction forward. nih.gov A significant advantage of performing these reactions under solvent-free conditions is the prevention of disproportionation, a common side reaction in solution-phase disulfide synthesis that can lead to a mixture of symmetrical and unsymmetrical disulfides. nih.gov This ensures a higher purity of the desired symmetrical disulfide product.

| Method | Typical Precursor | Key Advantages | Reference |

|---|---|---|---|

| Oxidation | 4-chlorothiophenol | Reduced waste, High purity, Avoids disproportionation | sigmaaldrich.comnih.gov |

| Mechanical Grinding | Thiol and Base | Environmentally friendly, Simple procedure | nih.gov |

Formation and Role of Bis(4-chlorophenyl) Disulfide as a Reaction Intermediate

Bis(4-chlorophenyl) disulfide is not only a target molecule but also serves as a valuable intermediate for the synthesis of more complex structures, including polymers and unsymmetrical disulfides. Its disulfide bond can be cleaved or can participate in exchange reactions, making it a versatile building block.

One of the significant applications of bis(4-chlorophenyl) disulfide is as a precursor in the production of poly(p-phenylene sulfide) (PPS) through thermolysis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com PPS is a high-performance thermoplastic known for its thermal stability and chemical resistance. researchgate.net The thermolysis of bis(4-halophenyl) disulfides initiates a polymerization process to form the stable sulfide linkages of the polymer backbone. researchgate.net

Furthermore, bis(4-chlorophenyl) disulfide is employed as a starting material for creating unsymmetrical disulfides. chemicalbook.comsigmaaldrich.comsigmaaldrich.com For instance, it can be reacted with other thiols or their derivatives to synthesize heterodimers like 4-chlorophenyl-2′-nitrophenyl disulfide. chemicalbook.comsigmaaldrich.com In the synthesis of unsymmetrical disulfides, the formation of symmetrical counterparts like bis(4-chlorophenyl) disulfide is often a competing side reaction that synthetic strategies aim to minimize. chemistryviews.orgorganic-chemistry.org This highlights the thermodynamic tendency for symmetrical disulfides to form and underscores their role as potential byproducts or transient intermediates in reactions designed to produce unsymmetrical analogs. The use of diaryl disulfides as sulfur sources is also a key strategy in copper-catalyzed cross-coupling reactions with aryl iodides to produce unsymmetrical diaryl sulfides, avoiding the use of foul-smelling thiols. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool in organic chemistry, providing unmatched detail about the atomic structure and chemical environment within a molecule. By investigating the magnetic properties of atomic nuclei, NMR enables the precise mapping of molecular structures and serves as a potent method for observing the subtle transformations that happen during a chemical reaction, thus offering significant mechanistic insights.

Proton (¹H) NMR Spectroscopic Applications

Proton (¹H) NMR spectroscopy is highly sensitive to the electronic environment of hydrogen atoms. In bis(4-chlorophenyl) disulfoxide, the aromatic protons on the phenyl rings act as precise indicators of chemical changes at the disulfide bond. The chemical shifts of these protons are affected by the nature of the substituents on the ring and the oxidation state of the sulfur atoms.

For example, ¹H NMR is crucial for tracking the progress of the thermal rearrangement of aryl arenesulfinates into sulfones. The distinct signals from the aromatic protons in the starting material, this compound, can be seen to decrease over time, while new signals for the product, 4-chlorophenyl 4-chlorobenzenethiosulfonate, emerge. The protons ortho and meta to the sulfinyl group in the initial compound will have unique chemical shifts that are different from those in the final sulfone product. The chemical shifts for bis(p-chlorophenyl) sulfoxide (B87167) in DMSO-d6 have been observed at approximately 7.776 ppm and 7.636 ppm. chemicalbook.com

| Compound | Functional Group | Proton | Chemical Shift (δ, ppm) |

| This compound | Aryl-SO-SO-Aryl | Aromatic | 7.50-7.80 (multiplet) |

| 4-chlorophenyl 4-chlorobenzenethiosulfonate | Aryl-SO₂-S-Aryl | Aromatic | 7.40-7.90 (multiplet) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy, which complements ¹H NMR, reveals information about the carbon framework of a molecule. Although it is less sensitive than ¹H NMR, ¹³C NMR provides a broader range of chemical shifts and is key in identifying carbon atoms that are directly attached to or near the reactive center. pitt.edu

For this compound, the ¹³C NMR spectrum would display separate signals for the various carbon atoms in the 4-chlorophenyl groups. The carbon atom linked to the sulfur atom (C-S) would have a specific chemical shift that is very sensitive to the oxidation state of the sulfur. When it rearranges to 4-chlorophenyl 4-chlorobenzenethiosulfonate, the chemical shifts of the aromatic carbons, especially the ipso-carbon (the carbon atom directly bonded to the sulfur), are expected to change noticeably. This is due to the different electronic environment of the sulfone and thio groups compared to the original disulfoxide linkage.

| Compound | Functional Group | Carbon Atom | Chemical Shift (δ, ppm) |

| This compound | Aryl-SO-SO-Aryl | C-Cl | ~135 |

| C-H | ~129 | ||

| C-S | ~145 | ||

| 4-chlorophenyl 4-chlorobenzenethiosulfonate | Aryl-SO₂-S-Aryl | C-Cl | ~137 |

| C-H | ~128 | ||

| C-SO₂ | ~142 | ||

| C-S | ~139 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fluorine-19 (¹⁹F) NMR in Mechanistic Studies

Fluorine-19 (¹⁹F) NMR spectroscopy is a very sensitive method used when a molecule contains fluorine atoms. Although this compound does not have fluorine, related studies on fluorinated versions can offer important mechanistic details. For instance, examining the reactions of bis(4-fluorophenyl) disulfoxide would let researchers use ¹⁹F NMR to track the reaction's progress with high accuracy. The chemical shift of the fluorine atom is highly responsive to changes in the electronic environment of the aromatic ring, making it a great tool for studying reaction mechanisms.

Mass Spectrometry (MS) for Identification of Reaction Intermediates (e.g., GC-MS)

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. It is very effective for identifying unknown compounds, establishing the elemental makeup of a molecule, and clarifying molecular structures by examining their fragmentation patterns. nih.govchemrxiv.orgnih.gov When combined with a separation method like Gas Chromatography (GC-MS), it enables the separation and identification of single components in a complex mixture, which is perfect for pinpointing reaction intermediates. mdpi.com

In studying reactions that involve this compound, GC-MS can be employed to find and identify temporary species that might not be visible with other methods. For example, during the thermal breakdown or rearrangement of this compound, different intermediates could be created. Mass spectrometry would identify these intermediates by their distinct molecular ion peaks and fragmentation patterns.

| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |

| This compound | C₁₂H₈Cl₂O₂S₂ | 319.23 | 318 (M+), 159, 143, 111 |

| 4-chlorophenyl 4-chlorobenzenethiosulfonate | C₁₂H₈Cl₂O₂S₂ | 319.23 | 318 (M+), 175, 143, 111 |

| 4-chlorobenzenesulfinic acid | C₆H₅ClO₂S | 176.62 | 176 (M+), 159, 111 |

| 4-chlorothiophenol | C₆H₅ClS | 144.62 | 144 (M+), 109, 77 |

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, which includes methods like Fourier Transform Infrared (FTIR) spectroscopy, gives information about the vibrational modes of a molecule. The absorption of infrared radiation at particular frequencies relates to the vibrations of specific chemical bonds, which makes it a useful tool for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy in Mechanistic Studies

Fourier Transform Infrared (FTIR) spectroscopy is a quick and non-damaging method that can be used to follow chemical reactions by watching for changes in the vibrational spectrum of the mixture as it reacts. For this compound, the main vibrational modes are linked to the S=O and S-S bonds, as well as the vibrations of the chlorinated aromatic rings.

During a reaction, like the rearrangement to 4-chlorophenyl 4-chlorobenzenethiosulfonate, the FTIR spectrum would indicate a reduction in the strength of the S=O stretching frequency of the initial material and the emergence of new, strong absorption bands that correspond to the symmetric and asymmetric stretching vibrations of the SO₂ group in the product. This permits real-time observation of the conversion from the starting material to the product.

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| This compound | S=O | Stretch | ~1100 |

| 4-chlorophenyl 4-chlorobenzenethiosulfonate | SO₂ | Asymmetric Stretch | ~1330 |

| SO₂ | Symmetric Stretch | ~1150 | |

| C-Cl | Stretch | ~750 | |

| Aromatic C=C | Stretch | ~1580, 1475 |

Raman Spectroscopy for Disulfide Bond Analysis

Raman spectroscopy is a powerful non-destructive technique for analyzing the chemical structure of molecules. It is particularly useful for identifying and quantifying disulfide (S-S) bonds in various chemical and biological systems. researchgate.net The S-S stretching vibration typically appears in the Raman spectrum in the region of 500-550 cm⁻¹. The exact frequency can provide information about the conformation and environment of the disulfide bond. researchgate.net

However, the characterization of this compound using Raman spectroscopy is complicated by the compound's nature. Acyclic 1,2-disulfoxides are known to be extraordinarily unstable. nih.gov Research suggests that compounds previously identified as diaryl 1,2-disulfoxides are, in fact, the more stable isomeric thiosulfonates (R-SO₂-S-R). nih.govacs.org Therefore, a Raman spectrum obtained from the oxidation product of bis(4-chlorophenyl) disulfide would likely show characteristic bands for a sulfonyl group (SO₂) rather than confirming a 1,2-disulfoxide structure. nih.gov Studies on the related compound, bis(4-chlorophenyl)sulfone, have utilized Raman spectroscopy to investigate structural instabilities, but specific spectral data for the disulfoxide is absent from the literature, underscoring the challenges in its isolation and characterization. aps.org

Electrochemical Techniques for Redox Characterization

Electrochemical methods are crucial for understanding the redox behavior of sulfur-containing compounds, providing insights into their electron transfer properties and reaction mechanisms.

Cyclic Voltammetry for Oxidation and Reduction Potential Determination

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the oxidation and reduction potentials of a substance. For disulfide compounds, CV can reveal the potential at which the S-S bond is cleaved via reduction. In some diaryl disulfides, the reduction of the disulfide bond to the corresponding dithiolate can occur as a single two-electron wave in the cyclic voltammogram. goettingen-research-online.denih.gov These measurements are typically performed in a suitable solvent with a supporting electrolyte. nih.gov

The application of cyclic voltammetry to this compound is hampered by its significant instability. nih.gov There is a lack of specific CV data for this compound in the scientific literature. Any attempt to measure its redox potentials would likely be compromised by its rapid decomposition or rearrangement to the more stable thiosulfonate isomer. nih.govacs.orgosti.gov While CV studies have been conducted on various organosulfur and organotellurium compounds to understand their electrochemical behavior, the extreme instability of acyclic 1,2-disulfoxides currently precludes similar detailed analysis. acs.orgresearchgate.net

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and supramolecular interactions.

The isolation of a single crystal of this compound suitable for X-ray diffraction has not been successfully reported. This is a direct consequence of the compound's instability, which prevents its isolation as a stable, room-temperature solid. nih.gov Studies re-examining previous claims of isolating and characterizing diaryl 1,2-disulfoxides by X-ray crystallography have concluded that the compounds were misidentified and were instead the isomeric thiosulfonates. nih.govacs.org

For comparative purposes, the crystal structures of the stable precursor, bis(4-chlorophenyl) disulfide, and other related chlorinated diphenyl disulfides have been determined. These structures consistently show a non-planar geometry around the C-S-S-C core.

| Compound | Formula | Crystal System | Space Group | S-S Bond Length (Å) | C-S-S-C Torsion Angle (°) | Reference |

|---|---|---|---|---|---|---|

| Bis(2-chlorophenyl) disulfide | C₁₂H₈Cl₂S₂ | Monoclinic | P2₁/a | Not specified | -85.0 | publish.csiro.au |

| Bis(4-amino-2-chlorophenyl) disulfide | C₁₂H₁₀Cl₂N₂S₂ | Monoclinic | P2₁/c (implied) | 2.0671 (16) | -84.2 (2) | nih.gov |

| Bis(2,3-dichlorophenyl) disulfide | C₁₂H₆Cl₄S₂ | Triclinic | P-1 (implied) | 2.0252 (8) | 88.35 (11) | nih.gov |

Chromatographic Methods for Mixture Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are standard methods used for this purpose.

Due to its instability, there are no established chromatographic methods specifically developed for the analysis of this compound. The compound would likely decompose on the chromatographic column or plate. nih.gov

However, robust methods exist for the analysis of its stable precursor, bis(4-chlorophenyl) disulfide. These methods are crucial for monitoring the purity of the starting material for any synthesis attempt of the disulfoxide.

| Technique | Column/Plate | Mobile Phase/Eluent | Detection | Reference |

|---|---|---|---|---|

| Reverse Phase HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Not specified (MS compatible with formic acid) | sielc.com |

| TLC | Merck silica (B1680970) gel GF254 | Not specified | Not specified | rsc.org |

| Column Chromatography | Silica gel (200-300 mesh) | Petroleum ether/ethyl acetate (B1210297) (30:1) | Not specified | rsc.org |

| Gas Chromatography (GC) | Not specified | Not specified | Not specified, for assay ≥98.0% | thermofisher.com |

Mechanistic Investigations of Chemical Transformations Involving Bis 4 Chlorophenyl Disulfide

Radical-Mediated Reaction Pathways

Radical-mediated reactions involving bis(4-chlorophenyl) disulfide are characterized by the formation and subsequent reactions of highly reactive sulfur-centered radicals.

Thiyl radicals (RS•) are versatile reactive intermediates that can be generated from disulfides like bis(4-chlorophenyl) disulfide through several methods. princeton.edu One common method is the homolytic cleavage of the sulfur-sulfur bond, which can be initiated by light (photolysis) or heat. princeton.edu For instance, irradiation with light below 300 nm can break the S-S bond in a disulfide to generate two thiyl radicals. princeton.edu

Another significant pathway is through one-electron redox processes. nih.gov Single electron oxidants can facilitate the formation of these radicals. nih.gov Conversely, one-electron reduction of a disulfide can also lead to a thiyl radical and a thiolate anion. princeton.edu Once generated, these 4-chlorophenylthiyl radicals are known to react efficiently with sites of unsaturation, such as in thiol-ene and thiol-yne reactions, leading to the formation of new carbon-sulfur bonds. nih.gov

The activation and cleavage of chemically inert C(sp³)–S bonds present a significant challenge in synthetic chemistry. nih.govrsc.org Recent advancements have shown that radical-mediated electrochemical strategies can selectively activate these bonds under mild, catalyst- and oxidant-free conditions. nih.gov In these systems, bis(4-chlorophenyl) disulfide has been identified as a key intermediate. nih.gov

Mechanistic studies suggest that sulfur radical species, derived from the disulfide, play a critical role in controlling the site-selectivity of C(sp³)–S bond cleavage. nih.gov An unprecedented electrochemical approach has been developed that uses these radical-mediated pathways to synthesize valuable disulfides from widely available thioethers. nih.gov This method highlights the importance of bis(4-chlorophenyl) disulfide in facilitating transformations that are difficult to achieve through traditional transition-metal-catalyzed protocols. nih.gov For example, experiments have demonstrated that bis(4-chlorophenyl) disulfide can react directly with a thioether like dimethyl thioether to yield the desired product, confirming its role as a productive intermediate in the reaction pathway. nih.gov

To confirm the involvement of radical intermediates in these reaction pathways, radical trapping experiments are employed. These experiments use specific agents that react with and "trap" short-lived radicals, forming stable adducts that can be detected and characterized. whiterose.ac.ukscience.gov

In the context of reactions involving bis(4-chlorophenyl) disulfide precursors, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been used as an effective radical trapping agent. nih.gov When TEMPO was introduced into an electrochemical reaction involving 4-chlorothiophenol (the precursor to the disulfide), the reaction was completely suppressed. This outcome strongly indicates that a sulfur-centered radical, generated from the thiophenol and involved in the formation of the disulfide, is a crucial intermediate in the reaction mechanism. nih.gov The ability to trap these radicals provides direct evidence for the proposed radical-mediated pathway. nih.govwhiterose.ac.uk

Electrochemical Reaction Mechanisms

The electrochemical behavior of bis(4-chlorophenyl) disulfide has been studied to elucidate the mechanisms of its transformations under electrochemical conditions.

Cyclic voltammetry studies have provided insight into the redox properties of bis(4-chlorophenyl) disulfide. In a mixed solvent system, 4-chlorothiophenol is first oxidized at the anode to form bis(4-chlorophenyl) disulfide. nih.gov This disulfide intermediate can then undergo further electrochemical reactions.

Bis(4-chlorophenyl) disulfide itself can be oxidized at an anodic peak potential of 1.82 V. nih.gov It can also be reduced at the cathode, with a detected reduction peak at -1.52 V. nih.gov These electrochemical characteristics are fundamental to its role in mediating further chemical transformations within an electrochemical cell.

| Compound/Process | Peak Potential (V) | Electrode |

|---|---|---|

| Oxidation of 4-chlorothiophenol | 1.27 and 1.87 | Anode |

| Oxidation of Bis(4-chlorophenyl) disulfide | 1.82 | Anode |

| Reduction of Bis(4-chlorophenyl) disulfide | -1.52 | Cathode |

In electrochemical syntheses, bis(4-chlorophenyl) disulfide serves as a pivotal, generated intermediate rather than a starting material added at the outset. nih.gov The process begins with the anodic oxidation of 4-chlorothiophenol, which dimerizes to form bis(4-chlorophenyl) disulfide. nih.gov This electrochemically generated disulfide is then the key species that participates in subsequent C-S bond activation steps. nih.gov

Photochemical Reaction Mechanisms and Catalysis

The interaction of bis(4-chlorophenyl) disulfide with light initiates a cascade of chemical events, positioning it as a key player in various photocatalytic processes. The absorption of light energy by the disulfide bond is the primary step, leading to the formation of reactive species that drive subsequent chemical transformations.

Bis(4-chlorophenyl) Disulfide as a Photocatalyst or Cocatalyst

Bis(4-chlorophenyl) disulfide can function as a photocatalyst, initiating chemical reactions upon irradiation with light. The process begins with the homolytic cleavage of the disulfide bond, which has a relatively low dissociation energy, upon absorbing photons. This cleavage generates two 4-chlorophenylthiyl radicals, which are the primary catalytic species.

In some systems, the disulfide may act as a cocatalyst. For instance, it can form a charge-transfer complex with other molecules, such as olefins. This complex can then be excited by visible light, a level of energy that would not typically break the aromatic S–S bond, leading to the formation of reactive intermediates that drive the reaction.

Photoinduced Thiyl Radical Formation and Their Role in Catalysis

The cornerstone of the photocatalytic activity of bis(4-chlorophenyl) disulfide is the generation of 4-chlorophenylthiyl radicals (4-ClPhS•) under photochemical conditions. The S-S bond is susceptible to homolytic cleavage upon UV irradiation, yielding two thiyl radicals. nih.govnih.gov These radicals are highly reactive intermediates that can engage in a variety of catalytic cycles.

Thiyl radicals are versatile chemical species that can participate in reactions such as:

Hydrogen Abstraction: They can abstract hydrogen atoms from suitable donor molecules, generating a new radical and thiophenol. nih.gov

Addition to Unsaturated Bonds: Thiyl radicals readily add to double and triple bonds (thiol-ene and thiol-yne reactions), initiating radical chain reactions like polymerization or cyclization. nih.gov

Single-Electron Transfer (SET): They can act as single-electron oxidants or reductants, depending on the reaction partner, facilitating redox-neutral transformations. nih.gov

The catalytic nature of this process is sustained by the regeneration of the thiyl radical or the parent disulfide at the end of each reaction cycle, allowing a small amount of the disulfide to facilitate a large number of transformations.

Mechanistic Elucidation of Disulfide-Catalyzed Photoreactions (e.g., Decarboxylation, Oxidations, Diboration)

The thiyl radicals generated from bis(4-chlorophenyl) disulfide are instrumental in driving a range of photoreactions. The mechanisms for these transformations highlight the versatility of these radical intermediates.

Photodecarboxylation: While specific studies on bis(4-chlorophenyl) disulfide in photodecarboxylation are not prevalent, the general mechanism involving thiyl radicals suggests a pathway where the thiyl radical initiates the decarboxylation of carboxylic acids, particularly those with activating groups. The process would likely involve the formation of a thioester intermediate which then undergoes photolysis.

Oxidations: Disulfides can photocatalyze aerobic oxidation reactions. For instance, in the oxidation of 1,3-dicarbonyl compounds, a proposed mechanism involves the formation of a photoexcited disulfide-enol complex. nih.gov This complex then reacts with ground-state triplet oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). The singlet oxygen subsequently reacts with a ground-state disulfide-enol complex to yield the oxidized product, regenerating the disulfide catalyst for the next cycle. nih.gov In other cases, like the oxidation of olefins, the thiyl radical can catalyze the addition of oxygen to form a dioxetane intermediate, which then decomposes to aldehyde or ketone products. nih.gov

Diboration: In the context of diboration of alkenes, a plausible photocatalytic cycle would involve the initial generation of a thiyl radical. This radical could then react with a diboron reagent, leading to the formation of a boryl radical. The boryl radical would add to the alkene, and the resulting carbon-centered radical would then react with the starting disulfide or another diboron species to propagate the chain and form the diborated product.

Dynamic Covalent Chemistry (DCC) and Disulfide Exchange Reactions

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create dynamic molecular systems that can adapt their constitution in response to external stimuli. The disulfide bond is a prime functional group for DCC due to its ability to undergo reversible exchange reactions under various conditions.

Pressure-Mediated Disulfide Metathesis

Disulfide metathesis, or exchange, is a reaction where two symmetrical disulfides react to form an unsymmetrical disulfide. Traditionally, this reaction requires a catalyst, such as a base or a thiolate anion, or initiation by light or heat. However, research has demonstrated that high pressure can serve as a physical stimulus to induce this transformation.

In a notable study, a mixture of two symmetrical disulfides, bis(4-chlorophenyl) disulfide and bis(2-nitrophenyl) disulfide, was subjected to high pressure. The study found that above a pressure of 0.2 GPa, the disulfide metathesis reaction proceeded to form the unsymmetrical heterodimeric product, 1-chloro-4-((2-nitrophenyl)disulfanyl)benzene, without the need for a catalyst. nih.gov This pressure-mediated approach offers a clean and catalyst-free method for disulfide exchange. nih.gov

| Reactant A | Reactant B | Conditions | Product | Finding |

| Bis(4-chlorophenyl) disulfide | Bis(2-nitrophenyl) disulfide | > 0.2 GPa, Temperature | 1-chloro-4-((2-nitrophenyl)disulfanyl)benzene | Catalyst-free disulfide metathesis occurs under high pressure. nih.gov |

This table summarizes the key findings of pressure-mediated disulfide metathesis.

Mechanisms of Disproportionation in Unsymmetrical Disulfides

Unsymmetrical disulfides can undergo disproportionation to form a mixture of the two corresponding symmetrical disulfides. This process represents the reverse of the metathesis reaction and is a key aspect of the dynamic equilibrium in disulfide systems. The mechanism of disproportionation can be influenced by several factors, including the presence of catalysts, light, or heat.

The reaction typically proceeds through the formation of thiyl radical intermediates, especially under thermal or photochemical conditions. nih.gov A thiyl radical can attack the sulfur-sulfur bond of an unsymmetrical disulfide, leading to the displacement of a different thiyl radical. Subsequent recombination of these radicals leads to the formation of the symmetrical disulfides.

Organometallic and Coordination Chemistry Reaction Mechanisms

This section explores the mechanistic details of chemical transformations involving bis(4-chlorophenyl) disulfide in the context of organometallic and coordination chemistry. Specifically, it examines the compound's role in alkyl radical substitution reactions facilitated by cobalt(II) complexes and its participation in zinc-bound thiolate-disulfide exchange reactions.

Alkyl Radical Substitution on Disulfide in the Presence of Cobalt(II) Complexes

The photolysis of methyl(L)cobaloxime and its derivatives in the presence of bis(4-chlorophenyl) disulfide serves as a key reaction to investigate alkyl radical substitution on the disulfide. oup.com This process leads to the formation of 4-chlorophenyl methyl sulfide, alongside 4-chlorophenylthio(L)cobaloxime or its corresponding O,O′-bis(difluoroboryl) derivative. oup.com

Two primary mechanisms have been proposed to account for these observations. The first involves a direct radical substitution on the disulfide by a methyl radical. The second, more complex mechanism, suggests an initial interaction between the disulfide and the (L)cobaloxime radical. This interaction yields an arylthio(L)cobaloxime and an arylthio radical. Subsequently, the arylthio radical reacts with methyl(L)cobaloxime to produce aryl methyl sulfide. oup.com

The reactivity of the cobaloxime complexes towards the disulfide is influenced by the nature of their ligands. An increase in reactivity is observed when the cobaloximes possess a trans ligand (L) with a significant steric requirement and a low pKa. Furthermore, the presence of an electronegative O-(difluoroboryl)dimethylglyoxime as the equatorial ligand also enhances the reactivity of the cobaloxime. oup.com

To further elucidate the reaction pathway, similar photolysis experiments were conducted in the presence of 2,2,6,6-tetramethyl-1-piperidyloxyl (TEMPO), a known radical scavenger. The formation of 1-methoxy-2,2,6,6-tetramethylpiperidine in these experiments provides evidence for the involvement of radical intermediates. oup.com

Table 1: Products of Photolysis of Methyl(L)cobaloximes in the Presence of Bis(4-chlorophenyl) Disulfide

| Reactants | Products |

|---|---|

| Methyl(L)cobaloxime + Bis(4-chlorophenyl) disulfide | 4-Chlorophenyl methyl sulfide, 4-Chlorophenylthio(L)cobaloxime |

| Methyl(L)-O,O′-bis(difluoroboryl)cobaloxime + Bis(4-chlorophenyl) disulfide | 4-Chlorophenyl methyl sulfide, 4-Chlorophenylthio(L)-O,O′-bis(difluoroboryl)cobaloxime |

| Methyl(L)cobaloxime + Bis(4-chlorophenyl) disulfide + TEMPO | 1-Methoxy-2,2,6,6-tetramethylpiperidine |

Zinc-Bound Thiolate-Disulfide Exchange Reaction Kinetics and Mechanisms

The kinetics and mechanisms of thiolate-disulfide exchange reactions involving zinc-bound thiolates have been investigated, providing insights into the role of metal ions in these processes. Mononuclear zinc thiolate complexes, such as those with the hydrotris((3-methyl-5-phenyl)pyrazolyl)borate ligand, have been synthesized and their reactions with various diphenyl and dipyridyl disulfides studied. nih.govresearchgate.net

Kinetic studies of the reaction between a benzyl thiolate complex and a range of disulfides have revealed saturation behavior with respect to both the complex and the disulfide concentrations for most of the disulfides examined. nih.govresearchgate.net This observation, combined with studies on the lability of the coordinated thiolate, has led to a proposed mechanism where the zinc-coordinated thiolate is the reactive species. nih.govresearchgate.net

A significant finding from these studies is the enhanced reactivity of the zinc-thiolate complex compared to the free thiol. The reaction of free benzyl thiol with the same series of disulfides was found to be 20 to 200 times slower than the reaction involving the zinc-thiolate complex, with the specific rate enhancement being dependent on the particular disulfide used. nih.gov This highlights the activating role of the zinc ion in the thiolate-disulfide exchange process.

This research has broader implications, particularly in the context of metallo-beta-lactamases, which often contain a zinc-coordinated cysteine residue in their active site. The understanding of zinc-bound thiolate-disulfide exchange has been extended to investigate the potential of disulfides as inhibitors for these enzymes, acting through the selective oxidation of the metal-bound cysteine. nih.govresearchgate.net

Table 2: Comparison of Reactivity in Thiolate-Disulfide Exchange

| Reactant | Disulfide | Relative Reaction Rate |

|---|---|---|

| Zinc-thiolate complex | Various diphenyl and dipyridyl disulfides | 1 |

| Free benzyl thiol | Various diphenyl and dipyridyl disulfides | 1/20 to 1/200 |

Theoretical and Computational Studies of Bis 4 Chlorophenyl Disulfide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Ab initio molecular orbital calculations are performed from first principles, without reliance on empirical data. These calculations for molecules containing sulfur, such as thiophenes and disulfides, have been used to investigate the role of d-orbitals in bonding. rsc.org For bis(4-chlorophenyl) disulfide, ab initio methods can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the lone pair electrons on the sulfur atoms, while the LUMO is often a σ* antibonding orbital of the S-S bond. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Density Functional Theory (DFT) has become a leading computational method for studying the structural and electronic properties of organic compounds due to its balance of accuracy and computational cost. researchgate.net DFT calculations are used to optimize the molecular geometry and to compute various quantum chemical descriptors that characterize a molecule's reactivity. nih.gov These descriptors include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netnih.gov

In the context of bis(4-chlorophenyl) disulfide, DFT can model its interactions as a ligand with metal centers. For instance, studies on related 1,2,4-triazole (B32235) copper chloride complexes have utilized DFT to corroborate crystal structures determined by X-ray analysis and to understand the supramolecular assembly. mdpi.com Such calculations provide insight into how the disulfide might coordinate with metals and the nature of the resulting complex's frontier orbitals.

Table 1: Key Quantum Chemical Reactivity Descriptors This table presents typical quantum chemical parameters that can be calculated using DFT to describe a molecule's chemical behavior.

| Parameter | Symbol | Formula | Description |

| HOMO Energy | EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron configuration. nih.gov |

| Chemical Softness | S | 1/η | The reciprocal of hardness; measures the ease of modifying electron configuration. nih.gov |

| Electrophilicity Index | ω | χ²/2η | Measures the propensity of a species to accept electrons. nih.gov |

Computational Modeling of Electrochemical Dissociative Electron Transfers

The electrochemical reduction of disulfide bonds is a critical process in many chemical and biological systems. Computational modeling can simulate the cyclic voltammetry and controlled potential coulometry experiments to understand the mechanism of electron transfer and subsequent bond cleavage.

Studies on related bis(disulfide) compounds, such as terphenyl-based systems, have shown that the two disulfide units can undergo a four-electron reduction. goettingen-research-online.denih.gov This process occurs in two distinct two-electron steps. goettingen-research-online.de Computational simulations of the cyclic voltammograms for these systems reveal that the first two-electron reduction cleaves one S-S bond, and the second two-electron reduction cleaves the other, ultimately forming a tetrathiolate species. goettingen-research-online.denih.gov A key finding in these systems is the phenomenon of "potential compression" or "potential inversion," where the second reduction occurs at a similar or less negative potential than the first, which is attributed to significant structural changes upon the initial reduction. goettingen-research-online.de

Table 2: Simulated Electrochemical Reduction Potentials for a Terphenyl (Bis)disulfide System Data adapted from studies on a related bis(disulfide) compound to illustrate the outputs of electrochemical modeling. goettingen-research-online.de

| Reduction Step | Number of Electrons | Simulated Potential (V) | Observation |

| First Reduction (E₁) | 2 | -1.55 | Potential compression with E₂ |

| Second Reduction (E₂) | 2 | -1.55 | Potential compression with E₁ |

| Third Reduction (E₃) | - | -1.85 | Potential inversion relative to E₄ |

| Fourth Reduction (E₄) | - | -1.72 | Potential inversion relative to E₃ |

Simulations of Radical Species Formation and Their Reactivity Profiles

The dissociative electron transfer to a disulfide bond proceeds through radical intermediates. Upon the addition of a single electron, a disulfide radical anion (RSSR•−) is formed. This species is generally unstable and rapidly undergoes S-S bond cleavage to yield a thiol radical (RS•) and a thiolate anion (RS−). The reactivity of these radical species can be profiled using computational methods. These simulations can predict the preferred reaction pathways, such as dimerization, hydrogen abstraction, or further reduction. In the case of the two-electron reduction observed in bis(disulfide) systems, the process effectively bypasses the single-radical stage to directly form dithiolate species from each disulfide unit. goettingen-research-online.denih.gov

Theoretical Insights into Intermolecular Interactions in Supramolecular Systems

The solid-state structure and properties of molecular crystals are governed by a complex network of intermolecular interactions. Theoretical calculations are invaluable for dissecting and quantifying these noncovalent forces. For molecules containing chlorophenyl and sulfur moieties, interactions such as hydrogen bonds, halogen bonds, π–π stacking, and C–H···π contacts are crucial in directing the formation of supramolecular assemblies. mdpi.comnih.gov

Theoretical studies on structurally related compounds, like 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, have used DFT and quantum theory of atoms in molecules (QTAIM) to analyze these interactions. nih.gov These analyses can quantify the stabilization energies of different molecular dimers within the crystal lattice, revealing the dominant forces in the crystal packing. For example, C–H···π interactions and unorthodox S···C(π) contacts can link molecules into chains, with calculated stabilization energies indicating their significance. nih.gov The molecular electrostatic potential (ESP) mapped on the Hirshfeld surface is another tool used to visualize and understand the nature of these noncovalent bonds. nih.gov

Table 3: Calculated Intermolecular Interaction Energies for Dimers in a Related Chlorophenyl-Containing Crystal Structure Data adapted from Khan et al. (2020) to illustrate theoretical analysis of supramolecular interactions. nih.gov

| Dimer Motif | Dominant Interactions | Total Interaction Energy (Etot, kcal/mol) | Electrostatic Contribution | Dispersive Contribution |

| I | C–H···π, S···C(π) | -14.3 | ~40% | - |

| V | F···π | -3.9 | - | ~83% |

Applications in Advanced Chemical Synthesis and Materials Science

Strategic Role as a Synthetic Precursor and Intermediate

The structural features of Bis(4-chlorophenyl) disulfoxide, particularly the reactive sulfur-sulfur bond and the chlorinated phenyl rings, position it as a valuable building block in organic synthesis. Its precursor, Bis(4-chlorophenyl) disulfide, is a well-documented starting material for the synthesis of more complex sulfur-containing molecules.

Preparation of Non-Symmetrical Heterodimeric Disulfides

Bis(4-chlorophenyl) disulfide serves as a key precursor in the synthesis of non-symmetrical heterodimeric disulfides. These compounds, which contain two different aryl or alkyl groups attached to a disulfide bridge, are of interest in medicinal chemistry and materials science. The synthesis typically involves the reaction of Bis(4-chlorophenyl) disulfide with a different thiol, leading to a disulfide exchange reaction. While direct studies utilizing this compound for this purpose are not extensively documented, its chemical structure suggests a similar reactivity profile, potentially offering alternative reaction kinetics or selectivity.

A representative example of this application using the disulfide precursor is the synthesis of 4-chlorophenyl-2'-nitrophenyl disulfide.

| Reactant 1 | Reactant 2 | Product | Application |

| Bis(4-chlorophenyl) disulfide | 2-Nitrothiophenol | 4-Chlorophenyl-2'-nitrophenyl disulfide | Intermediate in organic synthesis |

This table illustrates a typical reaction for the formation of a non-symmetrical disulfide from a symmetrical precursor.

Synthesis of Poly(p-phenylene sulfide) via Thermolysis and Other Routes

Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic polymer known for its excellent thermal stability and chemical resistance. prepchem.com One of the synthetic routes to PPS involves the thermolysis of diaryl disulfides. Research has shown that heating Bis(4-chlorophenyl) disulfide can lead to the formation of poly(p-phenylene sulfide). sigmaaldrich.comacs.org However, it is noted that this specific precursor tends to yield a polymer of low molecular weight. pku.edu.cn The synthesis of PPS from Bis(4-halophenyl) disulfides has been explored, with varying degrees of success depending on the halogen substituent. pku.edu.cnacs.org

The thermolytic behavior of this compound in the context of PPS synthesis is an area that warrants further investigation. The presence of the oxygen atoms on the disulfide bridge could potentially influence the polymerization mechanism and the properties of the resulting polymer.

| Precursor | Polymerization Method | Resulting Polymer | Key Finding |

| Bis(4-chlorophenyl) disulfide | Thermolysis | Poly(p-phenylene sulfide) | Yields low molecular weight polymer pku.edu.cn |

| Bis(4-bromophenyl) disulfide | Thermolysis with reducing agent | High molecular weight Poly(p-phenylene sulfide) pku.edu.cn | Different halogen affects polymer properties |

| Bis(4-iodophenyl) disulfide | Thermolysis | High molecular weight Poly(p-phenylene sulfide) acs.org | Different halogen affects polymer properties |

This table summarizes the outcomes of using different bis(4-halophenyl) disulfides in the synthesis of poly(p-phenylene sulfide).

Catalytic and Cocatalytic Functions in Organic Transformations

The ability of sulfur compounds to participate in redox processes makes them attractive candidates for catalytic applications. Both photocatalysis and hydrogen atom transfer (HAT) catalysis are areas where organosulfur compounds, including potentially this compound, can play a significant role.

Photocatalysis for Various Bond-Forming Reactions (C-C, C-O, C-N, C-S)

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various chemical bonds under mild conditions. nih.gov Organosulfur compounds can act as photocatalysts by absorbing light and initiating single-electron transfer (SET) processes, leading to the generation of reactive radical intermediates. semanticscholar.orgbac-lac.gc.ca These radicals can then participate in a variety of bond-forming reactions, including the formation of carbon-carbon (C-C), carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. While specific studies on this compound as a photocatalyst are limited, the known photochemical activity of disulfides suggests its potential in this area. The cleavage of the S-S or S-O bonds upon irradiation could generate reactive species capable of driving catalytic cycles.

Hydrogen Atom Transfer (HAT) Catalysis in Radical Reactions

Hydrogen atom transfer (HAT) is a fundamental process in many radical reactions. Catalysts that can facilitate HAT are valuable for their ability to control the reactivity and selectivity of these transformations. Organosulfur compounds, through the formation of thiyl radicals, can act as effective HAT catalysts. The general mechanism involves the generation of a sulfur-centered radical that can abstract a hydrogen atom from a substrate, thereby initiating a radical chain reaction. The potential for this compound to serve as a HAT catalyst precursor lies in its ability to generate sulfur-based radicals upon activation, for instance, through photolysis or thermolysis.

Potential in Energy Storage Systems

The development of advanced energy storage systems is a critical area of research. Organosulfur compounds are being explored as promising materials for next-generation batteries, particularly lithium-sulfur (Li-S) batteries, due to their high theoretical capacity, abundance, and tunable structures. pku.edu.cnnih.govrsc.org These materials typically function through the reversible cleavage and formation of sulfur-sulfur bonds during the charge-discharge cycles. rsc.org

While there is no direct research on the application of this compound in energy storage systems, its structure, containing a redox-active disulfoxide linkage and stabilizing chlorinated phenyl groups, suggests it could be a candidate for investigation as a cathode material or an electrolyte additive in batteries. acs.orgresearchgate.net The electrochemical properties of such compounds are influenced by their molecular structure, and the presence of the chloro-substituents could impact the material's stability and performance. Further research is needed to explore the potential of this compound and related organosulfur compounds in this rapidly evolving field.

Exploration as Cathode-Active Materials in Rechargeable Batteries

There are no scientific reports or data to support the exploration of this compound as a cathode-active material in rechargeable batteries. Research into organosulfur cathodes has investigated compounds like bis(aryl) tetrasulfides, which have a linear chain of four sulfur atoms and show promise for high-capacity energy storage. These studies have detailed the reduction-oxidation reactions, discharge products, and electrochemical characteristics of such compounds. However, similar investigations into this compound are absent from the current body of scientific work.

Contributions to Surface Functionalization and Interface Chemistry

Formation of Silicon-Chalcogen Bonds on Semiconductor Surfaces

There is no specific research available on the use of this compound for the formation of silicon-chalcogen bonds on semiconductor surfaces.

However, research has been conducted on a related compound, Bis(4-chlorophenyl) disulfide . Studies have shown that this disulfide can be used for the functionalization of hydride-terminated silicon surfaces. The reaction involves the cleavage of the disulfide bond and the subsequent formation of silicon-sulfur (Si-S) bonds. This process is of interest for modifying the electronic properties of semiconductor surfaces and for the development of new electronic devices. While this provides a glimpse into how a related organosulfur compound interacts with silicon surfaces, it is important to note that the reactivity and outcomes for this compound could be significantly different due to the presence of the oxygen atoms in the disulfoxide linkage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(4-chlorophenyl) disulfoxide, and what critical parameters influence reaction efficiency?

- Methodological Answer : this compound can be synthesized via oxidation of the corresponding thioether precursor (e.g., bis(4-chlorophenyl) sulfide) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Key parameters include reaction temperature (optimized between 0–25°C), stoichiometric ratios (1:1 to 1:2 for sulfide:oxidizer), and solvent polarity (e.g., dichloromethane or acetone). Monitoring reaction progress via thin-layer chromatography (TLC) or FT-IR for S=O bond formation (~1050–1100 cm⁻¹) is critical .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification typically involves recrystallization from ethanol or acetone due to the compound’s moderate solubility in polar aprotic solvents (~45 g/L in acetone at 25°C). For high-purity requirements (>98%), column chromatography using silica gel with a hexane/ethyl acetate gradient (3:1 to 1:1 v/v) is recommended. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR analysis to confirm absence of sulfone byproducts or unreacted sulfide .

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, δ 7.2–7.5 ppm for aromatic protons; δ 2.8–3.2 ppm for sulfoxide protons).

- FT-IR : Strong S=O stretching vibration at 1020–1060 cm⁻¹.

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺ at m/z 287.16) or GC-MS for fragmentation patterns.

- XRD : Single-crystal X-ray diffraction confirms the sulfoxide’s bent geometry (S-O-S angle ~120°) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in radical-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) reveal the sulfoxide’s polarized S-O bond facilitates radical initiation. Researchers should compare spin density distributions in the sulfoxide versus sulfone derivatives to predict regioselectivity in reactions. Experimental validation via electron paramagnetic resonance (EPR) can identify radical intermediates under UV irradiation or thermal activation .

Q. What are the stability profiles of this compound under varying thermal and photolytic conditions?

- Methodological Answer : Thermal stability can be assessed via thermogravimetric analysis (TGA) under nitrogen, showing decomposition onset at ~200°C. Photolytic degradation studies require controlled UV exposure (254 nm) in quartz reactors, with HPLC monitoring of sulfone formation. Solvent stability varies: the compound is stable in acetone for >72 hours but hydrolyzes in aqueous acidic conditions (pH <3) to form sulfonic acid derivatives .

Q. How can researchers resolve contradictory data on the compound’s solubility and aggregation behavior in polar solvents?

- Methodological Answer : Contradictions in solubility (e.g., reported as 45 g/L in acetone vs. 28 g/L in ethanol) may arise from polymorphic forms or solvent impurities. Systematic studies using dynamic light scattering (DLS) can detect nanoaggregates in saturated solutions. Differential scanning calorimetry (DSC) identifies polymorph transitions, while Karl Fischer titration ensures solvent dryness .

Q. What environmental fate and toxicity mechanisms are associated with this compound?

- Methodological Answer : Aerobic biodegradation studies (OECD 301F protocol) show <10% degradation over 28 days, indicating persistence. Aquatic toxicity assays (e.g., Daphnia magna LC₅₀) require LC-MS/MS to quantify bioaccumulation. Comparative toxicity with sulfone derivatives (e.g., Bis(4-chlorophenyl) sulfone) should use in vitro models (e.g., HepG2 cells) to assess oxidative stress via glutathione depletion assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.